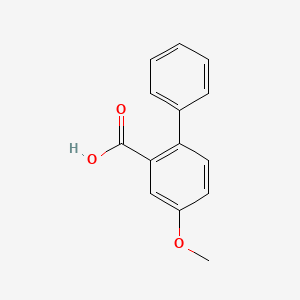

5-Methoxy-2-phenylbenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 246038. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2-phenylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-17-11-7-8-12(13(9-11)14(15)16)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNXYJNSEVNHBFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60311841 | |

| Record name | 5-methoxy-2-phenylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60311841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92254-27-8 | |

| Record name | 92254-27-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246038 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-methoxy-2-phenylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60311841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 5-Methoxy-2-phenylbenzoic acid

An In-Depth Technical Guide to the Synthesis of 5-Methoxy-2-phenylbenzoic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing this compound, a significant biaryl carboxylic acid scaffold. Biaryl structures are pivotal in medicinal chemistry and material science, making robust synthetic access to them crucial for research and development.[1] This document details two primary, field-proven synthetic pathways: the Palladium-catalyzed Suzuki-Miyaura cross-coupling and a Grignard reagent-based approach. We will delve into the mechanistic underpinnings, provide step-by-step experimental protocols, and discuss the rationale behind procedural choices to ensure reproducibility and high yields. This guide is intended for researchers, chemists, and professionals in the drug development and fine chemical industries.

Introduction and Strategic Overview

This compound is a biphenyl derivative characterized by a carboxylic acid and a methoxy group. This substitution pattern makes it a valuable intermediate for synthesizing more complex molecules, including pharmaceuticals and functional materials.[2][3] The core challenge in its synthesis lies in the selective and efficient formation of the carbon-carbon bond between the two aromatic rings (the biaryl linkage).

Retrosynthetic Analysis:

A logical retrosynthetic approach involves disconnecting the biaryl C-C bond. This leads to two primary strategies based on the type of carbon nucleophile and electrophile used:

-

Strategy A (Cross-Coupling): Disconnecting the bond via a transition-metal-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This is often the preferred method due to its high functional group tolerance and mild reaction conditions.[4][5] The synthons would be a phenyl organometallic species and a substituted halobenzoic acid (or vice versa).

-

Strategy B (Organometallic Addition): Disconnecting the bond to reveal a phenyl organometallic, such as a Grignard reagent, which can then be carboxylated. This classic method is robust and cost-effective.

This guide will elaborate on both strategies, providing the necessary detail for successful laboratory implementation.

Pathway I: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for its versatility in forming C-C bonds.[4] It typically involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex.[5][6] For the , this translates to coupling phenylboronic acid with a 2-halo-5-methoxybenzoic acid derivative.

Mechanistic Rationale

The catalytic cycle of the Suzuki coupling is a well-established sequence of three main steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 2-bromo-5-methoxybenzoic acid) to form a Pd(II) complex.

-

Transmetalation: A base activates the organoboron compound, facilitating the transfer of the phenyl group from boron to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst to continue the cycle.[4]

The choice of catalyst, ligand, base, and solvent is critical for optimizing reaction efficiency and yield. Phosphine ligands are commonly used to stabilize the palladium catalyst.

Workflow for Suzuki-Miyaura Synthesis

Caption: General workflow for the Suzuki-Miyaura synthesis route.

Detailed Experimental Protocol

This protocol is based on established procedures for Suzuki-Miyaura couplings.[7]

Materials:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |

| 2-Bromo-5-methoxybenzoic acid | 231.04 | 10.0 | 2.31 g |

| Phenylboronic acid | 121.93 | 12.0 | 1.46 g |

| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 0.3 (3 mol%) | 347 mg |

| Potassium Carbonate (K₂CO₃) | 138.21 | 30.0 | 4.15 g |

| 1,4-Dioxane | - | - | 40 mL |

| Water | - | - | 10 mL |

| 2M Hydrochloric Acid (HCl) | - | - | As needed |

| Ethyl Acetate | - | - | ~100 mL |

| Brine | - | - | ~30 mL |

Procedure:

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-methoxybenzoic acid (2.31 g, 10.0 mmol), phenylboronic acid (1.46 g, 12.0 mmol), and potassium carbonate (4.15 g, 30.0 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Reagent Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol). Then, add the degassed solvent mixture of 1,4-dioxane (40 mL) and water (10 mL).

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the mixture to room temperature. Pour the contents into a beaker containing 100 mL of water. Acidify the aqueous mixture to a pH of ~2 by slowly adding 2M HCl. A precipitate should form.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to afford pure this compound.

Suzuki-Miyaura Catalytic Cycle```dot

Caption: Workflow for Grignard reagent formation and carboxylation.

Detailed Experimental Protocol

Note: This protocol requires the synthesis of the precursor 1-bromo-5-methoxy-2-phenylbenzene, which can be prepared via methods like the Suzuki coupling of 1,2-dibromo-4-methoxybenzene with one equivalent of phenylboronic acid.

Materials:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |

| 1-Bromo-5-methoxy-2-phenylbenzene | 263.14 | 10.0 | 2.63 g |

| Magnesium Turnings | 24.31 | 12.0 | 292 mg |

| Iodine (I₂) | 253.81 | 1 crystal | ~1 mg |

| Anhydrous Tetrahydrofuran (THF) | - | - | 30 mL |

| Solid CO₂ (Dry Ice) | 44.01 | Excess | ~20 g |

| 2M Hydrochloric Acid (HCl) | - | - | ~50 mL |

| Diethyl Ether | - | - | ~100 mL |

Procedure:

-

Setup: Flame-dry a 100 mL three-neck round-bottom flask equipped with a stir bar, reflux condenser, and a dropping funnel. Allow it to cool to room temperature under a stream of dry nitrogen.

-

Grignard Initiation: Place the magnesium turnings (292 mg, 12.0 mmol) and a small crystal of iodine in the flask. Gently heat the flask with a heat gun until purple iodine vapors are observed, then cool. This activates the magnesium surface. [8]3. Reagent Preparation: Dissolve 1-bromo-5-methoxy-2-phenylbenzene (2.63 g, 10.0 mmol) in 20 mL of anhydrous THF in the dropping funnel.

-

Grignard Formation: Add ~2 mL of the aryl bromide solution to the magnesium. The reaction should initiate, evidenced by bubbling and a gentle reflux. Once started, add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir for an additional hour.

-

Carboxylation: Crush ~20 g of dry ice and place it in a separate 250 mL beaker. Slowly pour the prepared Grignard reagent solution over the crushed dry ice with stirring.

-

Work-up: Allow the excess CO₂ to sublime. Slowly add 50 mL of 2M HCl to the beaker to quench the reaction and dissolve the magnesium salts.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude product, which can then be purified by recrystallization.

Characterization of this compound

Confirmation of the final product's identity and purity is achieved through standard spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | - -COOH: A broad singlet at δ ~10-13 ppm.<[9]br>- Aromatic H: A series of multiplets in the aromatic region (δ ~7.0-8.0 ppm).- -OCH₃: A sharp singlet at δ ~3.8-3.9 ppm. [9] |

| ¹³C NMR | - C=O (acid): A signal at δ ~165-175 ppm.- Aromatic C: Multiple signals in the δ ~110-160 ppm range, including a signal for the C-OCH₃ carbon at ~155-160 ppm.- -OCH₃: A signal at δ ~55-56 ppm. |

| IR (KBr) | - O-H (acid): A very broad band from ~2500-3300 cm⁻¹.- C=O (acid): A strong, sharp absorption at ~1680-1710 cm⁻¹.- C-O (ether): A strong absorption around ~1250 cm⁻¹. |

| Mass Spec. | [M-H]⁻: Expected m/z of 227.07 for C₁₄H₁₁O₃⁻. |

Safety and Handling

-

Aryl Halides: Are irritants. Avoid skin and eye contact.

-

Organoboron Compounds: Handle with care. Their toxicology is not fully established.

-

Palladium Catalysts: Are toxic and should be handled in a fume hood. Wear appropriate personal protective equipment (PPE).

-

Grignard Reagents: Are highly reactive and pyrophoric upon contact with air if the solvent evaporates. The reaction is highly exothermic. Perform in a dry, inert atmosphere and away from sources of water. [10]* Solvents: Diethyl ether and THF are extremely flammable. Dioxane is a suspected carcinogen. All solvent handling should be done in a well-ventilated fume hood.

Conclusion

The can be reliably achieved through several modern and classical synthetic methods. The Suzuki-Miyaura cross-coupling offers high yields and excellent functional group tolerance, making it a preferred choice in many research and development settings. Alternatively, the Grignard reagent carboxylation route provides a cost-effective and powerful method, provided that stringent anhydrous conditions are maintained. The choice of method will depend on the availability of starting materials, scale, and the specific equipment and expertise available in the laboratory. Both routes, when executed with care, provide reliable access to this valuable biaryl scaffold.

References

- RSC Publishing. (n.d.). Carboxylic acids as double aryl group donors for biaryl synthesis. RSC Publishing.

- ResearchGate. (n.d.). Biaryl Synthesis via C–H Bond Activation: Strategies and Methods. ResearchGate.

- Benchchem. (n.d.). The Ascent of Biaryl Carboxylic Acids: A Journey of Discovery and Synthesis. Benchchem.

- Research Explorer. (n.d.). Biaryl Synthesis via C–H Bond Activation: Strategies and Methods. Research Explorer.

- Google Patents. (n.d.). US5922898A - Process for preparing biaryl compounds. Google Patents.

- (n.d.). Grignard Reaction.

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- Benchchem. (n.d.). Synthesis routes of 2-Amino-5-methoxybenzoic acid. Benchchem.

- (n.d.). organic synthesis: benzoic acid via a grignard reaction.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Methoxy-2-nitrobenzoic Acid: Technical Specifications and Applications in Fine Chemical Synthesis.

- NIH. (n.d.). 5-Methoxy-2'-methyl[1,1'-biphenyl]-2-carboxylic acid. PubChem.

- (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid.

- NIH. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC.

- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).

- Benchchem. (n.d.). A Comparative Analysis of Spectroscopic Data for 2-, 3-, and 4-Methoxybenzoic Acid. Benchchem.

- (2012, November 14). Preparation of the Grignard reagent, phenylmagnesium bromide.

- Chem-Impex. (n.d.). 5-Amino-2-methoxy-benzoic acid methyl ester.

- NIH. (n.d.). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. PMC.

- ResearchGate. (2025, August 9). A Novel Synthesis of Flavones from 2-Methoxybenzoic Acids. ResearchGate.

- YouTube. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation. Organic Chemistry.

- MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles.

- International Journal of Advanced Chemistry Research. (2021, May 26). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems.

- MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.

- Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions.

- (n.d.). Studies in the synthesis of 2-mercapto-5- methoxybenzimidazole.

- Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.

- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

- Google Patents. (n.d.). CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.

- NSF Public Access Repository. (2021, April 30). Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N–C(O) Activation.

- Asian Journal of Chemistry. (2017, November 30). Green and Simple Synthesis of p-Anisic acid and Other Analogs from Methyl Paraben.

- Asian Journal of Green Chemistry. (2025, January 28). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.

- MDPI. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.

- NIH. (n.d.). o-Phenylbenzoic acid. PubChem.

- Google Patents. (n.d.). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.

- ResearchGate. (2019, September 27). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. ResearchGate.

- (2010, November 10). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.

- ChemicalBook. (2024, June 17). 4-Methoxybenzoic Acid: Comprehensive Overview of Its Properties, Composition, and Applications.

- Enanti Labs. (n.d.). 5 Fluoro 2 Methoxybenzoic Acid Manufacturer.

Sources

- 1. research.manchester.ac.uk [research.manchester.ac.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. mdpi.com [mdpi.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. US5922898A - Process for preparing biaryl compounds - Google Patents [patents.google.com]

- 7. par.nsf.gov [par.nsf.gov]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Chemistry 211 Experiment 2 [home.miracosta.edu]

Foreword: The Architectural Significance of Substituted Biphenyls

An In-depth Technical Guide to the Chemical Properties of 5-Methoxy-2-phenylbenzoic Acid

In the landscape of modern medicinal chemistry, the biphenyl scaffold represents a privileged structural motif. Its semi-rigid nature provides an ideal framework for orienting pharmacophoric elements into the three-dimensional space of biological targets.[1][2] The strategic functionalization of this core is paramount, and the introduction of a methoxy group, as seen in this compound, is a classic tactic to modulate physicochemical properties such as lipophilicity, metabolic stability, and hydrogen bonding potential.[3] This guide offers a comprehensive exploration of the chemical properties of this compound (CAS No: 92254-27-8), a valuable building block for researchers, scientists, and drug development professionals. We will delve into its structural characterization, synthesis, reactivity, and potential applications, grounding our discussion in established chemical principles and authoritative data.

Core Molecular and Physicochemical Profile

This compound, also known as 4-methoxy[1,1'-biphenyl]-2-carboxylic acid, possesses a unique electronic and steric arrangement. The methoxy group at the 5-position and the phenyl group at the 2-position of the benzoic acid core create a distinct substitution pattern that governs its properties and reactivity.

| Property | Value | Source |

| CAS Number | 92254-27-8 | |

| Molecular Formula | C₁₄H₁₂O₃ | |

| Molecular Weight | 228.24 g/mol | Calculated |

| Canonical SMILES | COC1=CC(=C(C=C1)C2=CC=CC=C2)C(=O)O | PubChem |

| Synonyms | 4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |

| Appearance | Typically a white to off-white solid | General Observation |

| pKa | ~3.5 (Estimated based on 2-phenylbenzoic acid) | [4] |

Note: Some physical properties, such as melting and boiling points, are not extensively documented in readily available literature and should be determined empirically.

Spectroscopic Fingerprint: A Guide to Structural Elucidation

Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical entity. The following sections detail the expected spectral characteristics of this compound, based on the analysis of its functional groups and structural analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The carboxylic acid proton will appear as a broad singlet far downfield (>10 ppm), a characteristic feature of carboxylic acid dimers formed through hydrogen bonding. The methoxy group will present as a sharp singlet around 3.8-3.9 ppm. The aromatic region (typically 7.0-8.2 ppm) will be complex due to the presence of two phenyl rings with restricted rotation, leading to multiple multiplets.

-

¹³C NMR: The carbon spectrum will feature a signal for the carboxylic carbon around 170 ppm. The methoxy carbon will appear near 55 ppm. The aromatic region will display multiple signals between 110 and 160 ppm, corresponding to the fourteen aromatic carbons, with quaternary carbons often showing lower intensity.

Caption: Key structural features and their expected ¹H NMR signals.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule. The spectrum is dominated by absorptions from the carboxylic acid and aromatic moieties.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Characteristics | Source |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 | Very broad, due to hydrogen bonding | [5] |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Sharp, medium intensity | [6] |

| C=O (Carboxylic Acid) | Stretching | 1700 - 1680 | Strong, sharp | [5] |

| C=C (Aromatic) | Skeletal Vibration | 1600, 1450 | Medium to strong, sharp | [6] |

| C-O (Aryl Ether & Acid) | Stretching | 1320 - 1210 | Strong | [5] |

The presence of a very broad absorption band in the 3300-2500 cm⁻¹ range, coupled with a strong, sharp peak around 1700 cm⁻¹, is highly characteristic of a carboxylic acid.[5]

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), this compound would be expected to show a distinct molecular ion peak (M⁺) at m/z = 228. Subsequent fragmentation can provide further structural confirmation.

Expected Fragmentation Pathways:

-

[M-18]⁺: Loss of a water molecule (H₂O).

-

[M-45]⁺: Loss of the carboxyl group (•COOH).

-

[M-31]⁺: Loss of a methoxy radical (•OCH₃).

The fragmentation pattern for the parent compound, 2-phenylbenzoic acid, shows a prominent molecular ion peak at m/z 198 and a significant fragment from the loss of a hydroxyl radical at m/z 181.[7][8] A similar pattern, adjusted for the methoxy group, would be anticipated.

Synthesis and Reactivity

Synthetic Approach: The Suzuki-Miyaura Coupling

The construction of the biphenyl core is efficiently achieved via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly robust and widely used method for this transformation, valued for its functional group tolerance and mild reaction conditions.[1]

Protocol: Synthesis via Suzuki-Miyaura Coupling

This protocol describes the coupling of Phenylboronic Acid with 2-Bromo-5-methoxybenzoic acid.

-

Reaction Setup: To a solution of 2-bromo-5-methoxybenzoic acid (1.0 eq) and phenylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water, add a base such as potassium carbonate (K₂CO₃, 2.5 eq).

-

Catalyst Addition: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq).

-

Reaction Execution: Heat the resulting mixture to 80-90 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Dilute with water and acidify with 1M HCl to a pH of 2-3 to precipitate the product.

-

Purification: Filter the crude solid, wash with cold water, and then purify by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure this compound.[1]

Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is dictated by its three primary components:

-

Carboxylic Acid Group: This is the most reactive site, readily undergoing reactions such as esterification (with alcohols under acidic conditions), amide bond formation (with amines using coupling agents), and reduction to the corresponding alcohol (using strong reducing agents like LiAlH₄).

-

Methoxy-Substituted Phenyl Ring: The methoxy group is an ortho, para-directing activator for electrophilic aromatic substitution. The phenyl group at the 2-position provides significant steric hindrance, suggesting that electrophilic attack would be favored at the position ortho to the methoxy group (C6).

-

Unsubstituted Phenyl Ring: This ring can undergo electrophilic aromatic substitution, though it is less activated than the methoxy-substituted ring.

Applications in Research and Drug Discovery

While specific biological activities for this compound are not widely reported, its structural components are prevalent in pharmacologically active molecules.

-

Scaffold for Drug Design: As a substituted biphenyl carboxylic acid, it serves as an excellent starting point or intermediate for synthesizing more complex molecules. The biphenyl moiety is a key feature in drugs targeting various receptors and enzymes.[1]

-

Modulation of Physicochemical Properties: The methoxy group is often introduced by medicinal chemists to improve metabolic stability by blocking potential sites of oxidation. It can also enhance solubility and alter electronic properties, which can fine-tune binding interactions with a biological target.[3]

-

Fragment-Based Drug Discovery: This molecule can be considered a valuable fragment for screening against biological targets, with the carboxylic acid providing a strong anchoring point for binding.

Safety and Handling

No specific safety data for this compound is available in the search results. However, data for the closely related compound, 2-phenylbenzoic acid (CAS 947-84-2), indicates that it is an irritant.[4]

GHS Hazard Statements for 2-Phenylbenzoic Acid: [7]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Precautions: Based on this information, this compound should be handled with care in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.

Conclusion

This compound is a structurally significant molecule whose value lies in its potential as a sophisticated building block in organic synthesis and medicinal chemistry. Its chemical properties are defined by the interplay of the carboxylic acid, the electron-donating methoxy group, and the sterically influential biphenyl core. A firm understanding of its spectroscopic signature, synthetic accessibility via modern coupling techniques, and predictable reactivity provides researchers with a powerful tool for the design and development of novel chemical entities.

References

- Vertex AI Search. (2026).

- Royal Society of Chemistry. (n.d.).

- National Center for Biotechnology Information. (n.d.). 5-Methoxy-2'-methyl[1,1'-biphenyl]-2-carboxylic acid. PubChem.

- Royal Society of Chemistry. (n.d.).

- Chemsrc. (2025). 5-Methoxy-2-methylbenzoic acid | CAS#:3168-59-0.

- Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.

- Benchchem. (n.d.). Synthesis routes of 2-Amino-5-methoxybenzoic acid.

- MDPI. (n.d.).

- National Center for Biotechnology Information. (n.d.). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. PMC.

- MDPI. (n.d.). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies.

- CSIR. (n.d.). Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole.

- National Institute of Standards and Technology. (n.d.). Benzoic acid, phenyl ester. NIST WebBook.

- National Institute of Standards and Technology. (n.d.). Benzoic acid, phenyl ester - Mass Spectrum. NIST WebBook.

- St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS.

- Sigma-Aldrich. (n.d.). This compound | 92254-27-8.

- National Center for Biotechnology Information. (n.d.). o-Phenylbenzoic acid. PubChem.

- Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.

- Pharmaffiliates. (n.d.). 5-Methoxy-2-benzoxazolecarboxylic Acid | 49559-68-4.

- National Center for Biotechnology Information. (2021).

- Biosynth. (n.d.). 5-Hydroxy-2-methoxybenzoic acid | 61227-25-6.

- MDPI. (2021).

- Fisher Scientific. (2009).

- Benchchem. (n.d.).

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid.

- ChemicalBook. (n.d.). 5-METHOXYINDOLE-2-CARBOXYLIC ACID(4382-54-1) 1H NMR spectrum.

- ChemBK. (2024). 2-Phenylbenzoic acid.

- MDPI. (2022). Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies.

- National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-methoxy- - Mass Spectrum. NIST WebBook.

- National Institute of Standards and Technology. (n.d.). 2-Biphenylcarboxylic acid - Mass Spectrum. NIST WebBook.

- National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-methoxy- - IR Spectrum. NIST WebBook.

- ChemicalBook. (n.d.). 4-Biphenylcarboxylic acid | 92-92-2.

Sources

- 1. ajgreenchem.com [ajgreenchem.com]

- 2. Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chembk.com [chembk.com]

- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. o-Phenylbenzoic acid | C13H10O2 | CID 70357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Biphenylcarboxylic acid [webbook.nist.gov]

Spectroscopic Characterization of 5-Methoxy-2-phenylbenzoic Acid: A Predictive and Comparative Analysis

Abstract

This technical guide provides a detailed analysis of the predicted spectroscopic data for 5-Methoxy-2-phenylbenzoic acid (CAS No. 26114-41-4). Due to a scarcity of publicly available experimental data for this specific molecule, this document leverages a predictive approach grounded in the empirical spectroscopic data of structurally analogous compounds. By examining the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of 2-phenylbenzoic acid and anisic acid, we can construct a reliable and scientifically rigorous predicted spectroscopic profile of this compound. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectroscopic characteristics of this and related biphenyl compounds.

Introduction

This compound is a biphenyl carboxylic acid derivative. The biphenyl moiety is a common scaffold in medicinal chemistry, and understanding the spectroscopic properties of its derivatives is crucial for their synthesis, identification, and characterization. This guide presents a detailed, albeit predictive, spectroscopic analysis of this compound. Our methodology relies on the foundational spectroscopic principles and the analysis of well-characterized, structurally similar molecules.

The core structure is based on 2-phenylbenzoic acid, for which extensive spectroscopic data is available. The influence of the C5-methoxy group on the benzoic acid ring is inferred from the known spectroscopic behavior of methoxy-substituted aromatic systems, particularly anisic acid (4-methoxybenzoic acid). This comparative approach allows for a robust prediction of the chemical shifts, vibrational frequencies, and fragmentation patterns of the target molecule.

Below is the chemical structure of this compound with the IUPAC numbering convention that will be used for spectral assignments throughout this guide.

Caption: Molecular structure and IUPAC numbering of this compound.

Predicted ¹H NMR Spectroscopic Data

The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons, the methoxy protons, and the carboxylic acid proton. The chemical shifts are predicted based on the spectrum of 2-phenylbenzoic acid, with adjustments made for the electron-donating methoxy group at the C5 position.

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and perform baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

Predicted ¹H NMR Peak Assignments

| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Justification |

| COOH | ~12-13 | Broad singlet | - | The acidic proton of the carboxylic acid is typically a broad singlet in the downfield region.[1] |

| H-6 | ~7.8-8.0 | d | ~8.5 | Ortho to the electron-withdrawing carboxylic acid group, leading to a downfield shift. |

| H-2', H-6' | ~7.4-7.6 | m | - | Protons on the phenyl ring, expected to be in the typical aromatic region. |

| H-3', H-4', H-5' | ~7.3-7.5 | m | - | Protons on the phenyl ring, expected to be in the typical aromatic region. |

| H-3 | ~7.2-7.4 | d | ~2.5 | Meta to the carboxylic acid and ortho to the methoxy group, showing a small meta coupling. |

| H-4 | ~7.0-7.2 | dd | ~8.5, ~2.5 | Ortho to the methoxy group and meta to the carboxylic acid, showing both ortho and meta coupling. |

| OCH₃ | ~3.8-3.9 | s | - | The methoxy group protons will appear as a sharp singlet in the typical range for aryl methyl ethers. |

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts are predicted based on the known values for 2-phenylbenzoic acid and the substituent effects of the methoxy group.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Use a 100 MHz or higher frequency NMR spectrometer.

-

Acquisition Parameters:

-

Employ a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

-

A significantly larger number of scans (e.g., 1024 or more) is typically required compared to ¹H NMR.

-

-

Processing: Similar to ¹H NMR, the FID is Fourier transformed, and the spectrum is phase and baseline corrected. The chemical shifts are referenced to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Predicted ¹³C NMR Peak Assignments

| Carbon | Predicted Chemical Shift (ppm) | Justification |

| C=O | ~168-170 | The carbonyl carbon of the carboxylic acid is expected in this downfield region. |

| C-5 | ~160-162 | Aromatic carbon attached to the electron-donating methoxy group, significantly shielded. |

| C-1' | ~140-142 | Quaternary carbon of the phenyl ring attached to the benzoic acid ring. |

| C-2 | ~138-140 | Quaternary carbon of the benzoic acid ring attached to the phenyl group. |

| C-6 | ~132-134 | Aromatic CH carbon ortho to the carboxylic acid. |

| C-2', C-6' | ~129-131 | Aromatic CH carbons on the phenyl ring. |

| C-3', C-5' | ~128-130 | Aromatic CH carbons on the phenyl ring. |

| C-4' | ~127-129 | Aromatic CH carbon on the phenyl ring. |

| C-1 | ~125-127 | Quaternary carbon of the benzoic acid ring attached to the carboxylic acid. |

| C-4 | ~118-120 | Aromatic CH carbon ortho to the methoxy group. |

| C-3 | ~115-117 | Aromatic CH carbon meta to the carboxylic acid and ortho to the methoxy group. |

| OCH₃ | ~55-57 | The carbon of the methoxy group. |

Predicted Infrared (IR) Spectroscopic Data

The IR spectrum will show characteristic absorption bands for the functional groups present in this compound.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record a background spectrum and then the sample spectrum over a range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2500-3300 | O-H stretch (carboxylic acid) | Broad |

| ~3050-3000 | C-H stretch (aromatic) | Medium |

| ~2950, ~2850 | C-H stretch (methoxy) | Medium-Weak |

| ~1700-1680 | C=O stretch (carboxylic acid) | Strong |

| ~1600, ~1480 | C=C stretch (aromatic) | Medium-Strong |

| ~1250, ~1030 | C-O stretch (aryl ether) | Strong |

| ~920 | O-H bend (out-of-plane, carboxylic acid dimer) | Broad, Medium |

Predicted Mass Spectrometry (MS) Data

Electron ionization mass spectrometry (EI-MS) will likely lead to fragmentation of the molecule. The predicted fragmentation pattern is based on the known behavior of benzoic acids and biphenyl compounds.

Experimental Protocol for Mass Spectrometry

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

-

Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC) interface if the compound is sufficiently volatile and thermally stable.

Predicted Mass-to-Charge Ratios (m/z)

| m/z | Predicted Fragment | Comments |

| 228 | [M]⁺ | Molecular ion peak. |

| 211 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid. |

| 199 | [M - CHO]⁺ | Loss of a formyl radical, a common fragmentation for methoxy-substituted aromatics. |

| 183 | [M - COOH]⁺ | Loss of the carboxyl group. |

| 152 | [M - COOH - OCH₃]⁺ | Subsequent loss of the methoxy group from the [M-COOH]⁺ fragment. |

| 139 | [C₁₁H₇]⁺ | A common fragment in biphenyl systems. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, derived from the analysis of structurally related compounds, offer a valuable resource for the identification and characterization of this molecule. The provided experimental protocols are standard methodologies that can be applied to obtain experimental data, which would be essential to validate and refine the predictions made in this guide. Researchers working with this compound or similar compounds can use this guide as a foundational reference for their spectroscopic analyses.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 70357, o-Phenylbenzoic acid. Retrieved from [Link].

-

NIST Chemistry WebBook, SRD 69. 2-Biphenylcarboxylic acid. Retrieved from [Link].

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7478, Anisic acid. Retrieved from [Link].

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Early Studies of 5-Methoxy-2-phenylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the foundational studies concerning 5-Methoxy-2-phenylbenzoic acid. While specific early research records for this exact molecule are not extensively documented in readily available literature, this guide synthesizes information on the pioneering synthetic methodologies and analytical techniques that would have been employed for its creation and characterization. By examining the early development of related biphenyl carboxylic acids, we can infer the logical steps and scientific reasoning that would have underpinned the initial investigation of this compound. This document is structured to provide not just procedural details but also the strategic rationale behind the experimental choices, offering valuable insights for modern researchers in the field of medicinal chemistry and drug discovery.

Introduction: The Emergence of Biphenyl Carboxylic Acids

The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds.[1] Its rigid yet tunable nature allows for the precise spatial orientation of functional groups, making it an attractive core for designing molecules that interact with biological targets. The inclusion of a carboxylic acid moiety further enhances its potential, providing a key interaction point for receptors and enzymes and improving pharmacokinetic properties. The methoxy group, a common substituent in drug molecules, can modulate metabolic stability and receptor affinity. The specific substitution pattern of this compound presents a unique chemical entity with potential for diverse biological activities. While direct historical accounts of its discovery are scarce, its structural components suggest a rich history rooted in the development of fundamental organic reactions.

Early Synthetic Approaches: Forging the Biphenyl Core

The construction of the carbon-carbon bond between the two phenyl rings is the cornerstone of synthesizing this compound. Early organic chemists would have relied on seminal named reactions that, despite their often harsh conditions, were the state-of-the-art for their time.

The Ullmann Reaction: A Classic C-C Bond Formation

The Ullmann reaction, discovered by Fritz Ullmann in 1901, was one of the earliest methods for forming aryl-aryl bonds.[2] This copper-mediated coupling of two aryl halides was a significant breakthrough in synthetic chemistry.[3]

Causality Behind Experimental Choices: The choice of the Ullmann reaction would have been dictated by the availability of starting materials and the robustness of the method, despite its requirement for high temperatures. The reaction mechanism, while not fully understood in the early 20th century, was known to be reliable for specific substrates.

Self-Validating System: The success of the Ullmann reaction is validated by the formation of the biphenyl product, which could be distinguished from the starting materials by its physical properties, such as melting point and solubility. The progress of the reaction could be monitored by the consumption of the starting aryl halides.

Experimental Protocol: Hypothetical Early Synthesis via Ullmann Coupling

-

Reactant Preparation: 2-Bromo-5-methoxybenzoic acid would be synthesized from 3-methoxybenzoic acid via bromination. Phenyliodide would be the other coupling partner.

-

Reaction Setup: A mixture of 2-bromo-5-methoxybenzoic acid, an excess of phenyliodide, and finely divided copper powder would be heated in a high-boiling point solvent such as nitrobenzene or dimethylformamide.

-

Reaction Conditions: The reaction mixture would be heated to temperatures exceeding 150-200°C for several hours.

-

Workup and Purification: After cooling, the reaction mixture would be treated with an acidic solution to protonate the carboxylic acid and precipitate the crude product. Purification would be achieved through recrystallization from a suitable solvent like ethanol or acetic acid.

Caption: Hypothetical Ullmann reaction for the synthesis of this compound.

The Suzuki-Miyaura Coupling: A More Modern and Versatile Approach

While not an "early" method in the classical sense, the Suzuki-Miyaura coupling, developed in the late 1970s, rapidly became a cornerstone of modern organic synthesis for its mild reaction conditions and broad substrate scope.[4][5] Early investigations into more efficient routes for biphenyl synthesis would have quickly adopted this powerful tool.

Causality Behind Experimental Choices: The move towards Suzuki-Miyaura coupling would be driven by the desire for higher yields, better functional group tolerance, and avoidance of the harsh conditions of the Ullmann reaction. The use of a palladium catalyst allows for a more efficient and selective reaction.

Self-Validating System: The progress of the Suzuki-Miyaura coupling can be readily monitored by techniques like Thin Layer Chromatography (TLC) to observe the consumption of starting materials and the appearance of the product spot. The final product's identity and purity would be confirmed by spectroscopic methods.

Experimental Protocol: A Modern Standard for Synthesis

-

Reactant Preparation: 2-Bromo-5-methoxybenzoic acid and phenylboronic acid would be the coupling partners.

-

Catalyst System: A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), would be used along with a base, typically sodium carbonate or potassium carbonate.

-

Reaction Setup: The reactants, catalyst, and base would be dissolved in a suitable solvent system, often a mixture of an organic solvent like toluene or dioxane and an aqueous solution.

-

Reaction Conditions: The mixture would be heated under an inert atmosphere (e.g., nitrogen or argon) at a moderate temperature, typically between 80-100°C, for several hours.

-

Workup and Purification: The reaction mixture would be cooled, and the product extracted into an organic solvent. The organic layer would be washed, dried, and the solvent removed under reduced pressure. The crude product would then be purified by column chromatography or recrystallization.

Caption: Modern Suzuki-Miyaura coupling for the synthesis of this compound.

Early Analytical Characterization

Once synthesized, the identity and purity of this compound would have been established using the analytical techniques of the era.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: By the mid-20th century, NMR spectroscopy had become an indispensable tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum would provide crucial information about the number and environment of the hydrogen atoms in the molecule. Expected signals would include those for the aromatic protons on both rings, the methoxy group protons (a singlet around 3.8 ppm), and the carboxylic acid proton (a broad singlet at a downfield chemical shift).[6][7]

-

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms and their chemical environments, confirming the presence of the two phenyl rings, the methoxy group, and the carboxylic acid carbon.[6][8]

-

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its structure.[8][9] The molecular ion peak would be expected at m/z 228, corresponding to the molecular formula C₁₄H₁₂O₃.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR | Aromatic protons (multiplets in the range of 6.8-8.0 ppm), Methoxy protons (singlet, ~3.8 ppm), Carboxylic acid proton (broad singlet, >10 ppm). |

| ¹³C NMR | Aromatic carbons (signals in the range of 110-160 ppm), Methoxy carbon (~55 ppm), Carboxylic acid carbon (~170 ppm). |

| MS (EI) | Molecular ion (M⁺) at m/z 228. Characteristic fragments corresponding to the loss of H₂O, CO, and COOH. |

Elemental Analysis

Before the widespread availability of high-resolution mass spectrometry, elemental analysis was a critical technique for confirming the empirical and molecular formula of a new compound. The experimentally determined percentages of carbon, hydrogen, and oxygen would be compared to the calculated values for the proposed structure of this compound (C₁₄H₁₂O₃).

Early Biological Evaluation: A Search for Activity

Given the structural similarities to other biologically active biphenyl carboxylic acids, it is highly probable that this compound would have been subjected to a battery of early biological screens.

Causality Behind Experimental Choices: The selection of biological assays would have been guided by the known activities of related compounds. For instance, many biphenyl derivatives exhibit anti-inflammatory, antimicrobial, and anticancer properties.[6] Therefore, initial screening would likely have focused on these areas.

Self-Validating System: The biological assays themselves are self-validating through the use of positive and negative controls. A dose-dependent response of the test compound would provide further evidence of its biological activity.

Hypothetical Early Screening Assays:

-

Anti-inflammatory Activity: Evaluation in animal models of inflammation, such as carrageenan-induced paw edema in rats.

-

Antimicrobial Activity: Testing against a panel of common bacteria and fungi using techniques like the agar diffusion method.

-

Cytotoxicity Screening: Assessment of the compound's effect on the growth of cancer cell lines in vitro.

Conclusion

The study of this compound, while not prominently featured in the annals of early chemical literature, can be understood through the lens of the foundational synthetic and analytical techniques of its time. The principles of the Ullmann and later the Suzuki-Miyaura reactions provide a logical framework for its synthesis, while spectroscopic and elemental analysis would have been the cornerstones of its characterization. The biological potential of its biphenyl carboxylic acid core continues to inspire modern drug discovery efforts. This guide, by necessity, has drawn upon the broader history of its chemical class to illuminate the likely path of its early investigation, providing a valuable historical and scientific context for contemporary researchers.

References

- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry. [URL not directly available, but the journal can be searched]

- Supporting Information for various chemical syntheses. Various chemical journals.

- SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE.

-

5-Methoxy-2'-methyl[1,1'-biphenyl]-2-carboxylic acid. PubChem. [Link]

- Process for the preparation of gefitinib.

- Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.

- 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry.

- A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid.

-

Synthesis method of 5-methoxy-2-tetralone. Patsnap. [Link]

-

Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. PMC. [Link]

- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry. [URL not directly available, but the journal can be searched]

-

Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. ResearchGate. [Link]

-

Discovery of 4-((2 S,4 S)-4-Ethoxy-1-((5-methoxy-7-methyl-1 H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases. PubMed. [Link]

- Application Notes and Protocols for the NMR Characterization of 5-Methyl-2-nitrobenzoic Acid. Benchchem.

- Application Note: 1H and 13C NMR Analysis of 4-Amino-5-iodo-2-methoxybenzoic acid. Benchchem.

-

Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. PMC. [Link]

-

o-Phenylbenzoic acid. PubChem. [Link]

Sources

- 1. Discovery of 4-((2 S,4 S)-4-Ethoxy-1-((5-methoxy-7-methyl-1 H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents [patents.google.com]

- 3. 5-Methoxy-2'-methyl[1,1'-biphenyl]-2-carboxylic acid | C15H14O3 | CID 14977692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Biphenylcarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

- 9. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ajgreenchem.com [ajgreenchem.com]

An In-Depth Technical Guide to the Potential Biological Activities of 5-Methoxy-2-phenylbenzoic acid

This guide provides a comprehensive technical overview of the potential biological activities of 5-Methoxy-2-phenylbenzoic acid. While direct experimental data for this specific molecule is limited in publicly available literature, this document synthesizes information from structurally related compounds to propose likely areas of pharmacological relevance and provides detailed protocols for their investigation. This guide is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of novel benzoic acid derivatives.

Introduction and Rationale

This compound belongs to the class of biphenyl carboxylic acids. This structural motif is present in several well-established non-steroidal anti-inflammatory drugs (NSAIDs), such as Flurbiprofen and Diflunisal.[1] The core structure, a biphenyl backbone with a carboxylic acid group, is a key pharmacophoric feature for analgesic and anti-inflammatory activity.[2] The presence of a methoxy group (-OCH3) can significantly influence a molecule's pharmacological profile by affecting its binding to biological targets, physicochemical properties, and metabolic stability.[3][4] Methoxy groups are common in natural products and approved drugs, often enhancing therapeutic efficacy.[4]

Given the structural similarities to known NSAIDs and the potential modulatory effects of the methoxy group, this compound is a compelling candidate for investigation into several biological activities, primarily anti-inflammatory, analgesic, antioxidant, and cytotoxic effects. This guide will delve into the scientific basis for these potential activities and provide detailed experimental workflows to rigorously assess them.

Potential Biological Activity I: Anti-inflammatory and Analgesic Effects

Scientific Rationale

The primary mechanism of action for the majority of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5][6] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[7][8] COX-1 is constitutively expressed and plays a role in physiological functions such as maintaining the gastric mucosa, while COX-2 is induced during inflammation.[9] Therefore, selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to reduce gastrointestinal side effects.[9] Biphenyl analogs have been investigated for their anti-inflammatory and analgesic properties, with some demonstrating significant activity in animal models.[10] The structural resemblance of this compound to these compounds suggests it may also act as a COX inhibitor.

Experimental Protocols

This assay determines the ability of the test compound to inhibit the COX-1 and COX-2 isoforms.

Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[11][12]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 100 mM Tris-HCl buffer (pH 8.0).[11]

-

Prepare a stock solution of Hematin (10 mM) in 0.1 M NaOH and dilute to a final concentration of 1 µM in the Tris-HCl buffer.[11]

-

Prepare a stock solution of the test compound, this compound, and a positive control (e.g., Celecoxib) in DMSO (e.g., 10 mM).[11] Create serial dilutions to obtain a range of concentrations.

-

Prepare a stock solution of Arachidonic Acid (10 mM) in ethanol.[11]

-

Prepare a stock solution of TMPD (10 mM) in DMSO.[11]

-

-

Assay Procedure (96-well plate format):

-

To each well, add 150 µL of Tris-HCl buffer.[11]

-

Add 10 µL of Hematin solution.[11]

-

Add 10 µL of human recombinant COX-1 or COX-2 enzyme solution.[11][13]

-

Add 10 µL of the test compound dilution or positive control. For control wells, add 10 µL of DMSO.[11]

-

Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.[11]

-

Initiate the reaction by adding 10 µL of TMPD (final concentration ~100 µM) and 10 µL of arachidonic acid (final concentration ~100 µM).[11]

-

-

Data Acquisition and Analysis:

-

Immediately measure the absorbance at 590 nm at timed intervals to determine the initial reaction velocity.[11]

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use a sigmoidal dose-response curve to determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).[11]

-

Data Presentation:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| This compound | To be determined | To be determined | To be determined |

| Celecoxib (Positive Control) | Expected high value | Expected low value | Expected > 1 |

This is a widely used animal model to evaluate the acute anti-inflammatory activity of a compound.[14][15]

Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling).[16][17] The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.[18]

Step-by-Step Methodology:

-

Animal Handling and Grouping:

-

Use male Wistar rats (150-200g).

-

Divide the animals into groups (n=6): Vehicle control, positive control (e.g., Indomethacin, 5 mg/kg), and test compound groups at various doses (e.g., 25, 50, 100 mg/kg).

-

-

Dosing and Induction of Inflammation:

-

Measurement of Paw Edema:

-

Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[16]

-

-

Data Analysis:

-

Calculate the percentage increase in paw volume for each animal at each time point.

-

Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group.

-

Visualization of Experimental Workflow:

Caption: Workflow for the carrageenan-induced paw edema assay.

Potential Biological Activity II: Antioxidant Capacity

Scientific Rationale

Phenolic compounds, including benzoic acid derivatives, are known to possess antioxidant properties.[19] The methoxy group can enhance the antioxidant activity of phenolic compounds.[19] Antioxidants can neutralize harmful free radicals, which are implicated in the pathogenesis of various inflammatory diseases and cellular damage. The antioxidant potential of this compound is therefore a logical area for investigation.

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common and straightforward method to assess the antioxidant activity of a compound.[20]

Principle: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.[21][22]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Procedure (96-well plate format):

-

Incubation and Measurement:

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity for each sample concentration.

-

Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.[20]

-

Visualization of Signaling Pathway:

Caption: Mechanism of DPPH radical scavenging by an antioxidant.

Potential Biological Activity III: Cytotoxic/Anticancer Effects

Scientific Rationale

Many NSAIDs have been investigated for their potential anticancer properties, partly through their inhibition of COX-2, which is often overexpressed in tumors.[5] Additionally, various benzoic acid derivatives have demonstrated cytotoxic effects against different cancer cell lines. Therefore, evaluating the cytotoxic potential of this compound is a worthwhile endeavor.

Experimental Protocol: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[23][24]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active cells to form insoluble purple formazan crystals.[25][26] The amount of formazan produced is proportional to the number of viable cells.[23]

Step-by-Step Methodology:

-

Cell Culture and Seeding:

-

Culture a relevant cancer cell line (e.g., MCF-7, A549) in appropriate media.

-

Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.[23]

-

-

Treatment:

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

-

-

MTT Assay Procedure:

-

After the treatment period, remove the media and add fresh media containing MTT solution (final concentration 0.5 mg/mL) to each well.[23]

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[23][26]

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[23][27]

-

-

Data Acquisition and Analysis:

Data Presentation:

| Cell Line | Treatment Duration (hours) | IC50 (µM) |

| e.g., MCF-7 | 24 | To be determined |

| e.g., MCF-7 | 48 | To be determined |

| e.g., A549 | 24 | To be determined |

| e.g., A549 | 48 | To be determined |

Conclusion and Future Directions

This compound presents a promising scaffold for the development of new therapeutic agents, particularly in the areas of inflammation, pain, and potentially cancer. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of its biological activities. Future research should focus on a comprehensive structure-activity relationship (SAR) study by synthesizing and testing various analogs to optimize potency and selectivity. Furthermore, promising results from these initial in vitro and in vivo studies would warrant more extensive preclinical development, including pharmacokinetic and toxicological profiling.

References

-

Mechanism of action of nonsteroidal anti-inflammatory drugs. PubMed. [Link]

-

Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). Walsh Medical Media. [Link]

-

The mechanisms of action of NSAIDs in analgesia. PubMed. [Link]

-

Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. PubMed. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

-

DPPH Scavenging Assay Protocol- Detailed Procedure. ACME Research Solutions. [Link]

-

How do NSAID pain relievers work?. Elsevier ClinicalKeyAI. [Link]

-

Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). StatPearls - NCBI Bookshelf. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

-

Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [Link]

-

Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

-

Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

-

QSAR and Synthesis of a Novel Biphenyl Carboxamide Analogue for Analgesic Activity. Walsh Medical Media. [Link]

-

A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. [Link]

-

DPPH Antioxidant Assay. G-Biosciences. [Link]

-

QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. MedCrave online. [Link]

-

DPPH radical scavenging activity. Marine Biology. [Link]

-

DPPH Radical Scavenging Assay. MDPI. [Link]

-

Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. ResearchGate. [Link]

-

Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. [Link]

-

Carrageenan-Induced Paw Edema in the Rat and Mouse. Springer Nature Experiments. [Link]

-

The role of the methoxy group in approved drugs. ResearchGate. [Link]

-

The role of the methoxy group in approved drugs. PubMed. [Link]

-

Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. ResearchGate. [Link]

Sources

- 1. ajgreenchem.com [ajgreenchem.com]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. researchgate.net [researchgate.net]

- 4. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. The mechanisms of action of NSAIDs in analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. How do NSAID pain relievers work? | ClinicalKeyAI [elsevier.com]

- 9. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. inotiv.com [inotiv.com]

- 15. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. acmeresearchlabs.in [acmeresearchlabs.in]

- 21. researchgate.net [researchgate.net]

- 22. marinebiology.pt [marinebiology.pt]

- 23. clyte.tech [clyte.tech]

- 24. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 25. MTT assay protocol | Abcam [abcam.com]

- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. static.igem.wiki [static.igem.wiki]

An In-depth Technical Guide to 5-Methoxy-[1,1'-biphenyl]-2-carboxylic Acid and its Isomers

This guide provides a comprehensive technical overview of 5-Methoxy-[1,1'-biphenyl]-2-carboxylic acid and its closely related isomers. Intended for researchers, chemists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, and potential applications of this class of compounds, underpinned by established scientific principles and methodologies.

Introduction and Nomenclature

The nomenclature of substituted biphenyl carboxylic acids can lead to ambiguity. The term "5-Methoxy-2-phenylbenzoic acid" specifies a benzoic acid backbone with a phenyl group at the 2-position and a methoxy group at the 5-position. In systematic nomenclature, this is more precisely termed 5-Methoxy-[1,1'-biphenyl]-2-carboxylic acid . While this specific isomer is not widely documented in readily available chemical databases, several of its isomers are well-characterized and serve as valuable reference points for understanding the chemical behavior of this class of molecules.

This guide will focus on the general characteristics of methoxy-substituted biphenyl carboxylic acids, with specific data and protocols provided for a representative isomer, 2'-(Methoxy)-[1,1'-biphenyl]-3-carboxylic acid , to illustrate key concepts and techniques.

Core Physicochemical Properties

The physicochemical properties of methoxy-biphenyl-carboxylic acids are crucial for their application in medicinal chemistry and material science. The presence of the carboxylic acid group imparts acidic properties and a potential for hydrogen bonding, while the biphenyl scaffold provides a rigid, aromatic core. The methoxy group, an electron-donating substituent, can influence the electronic properties of the aromatic system and the overall polarity of the molecule.

A summary of the key quantitative data for a representative isomer is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | 3-(2-methoxyphenyl)benzoic acid | PubChem |

| CAS Number | 168618-47-1 | [1] |

| Molecular Formula | C₁₄H₁₂O₃ | [1] |

| Molecular Weight | 228.24 g/mol | [1] |

Synthesis and Mechanistic Insights

The synthesis of methoxy-biphenyl-carboxylic acids typically involves a cross-coupling reaction to form the biaryl linkage, followed by functional group manipulations as needed. The Suzuki-Miyaura coupling is a widely employed and robust method for this purpose.

General Synthetic Workflow: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling provides a powerful and versatile method for the formation of C-C bonds between aryl halides and aryl boronic acids, catalyzed by a palladium complex.

Sources

Introduction: The Critical Role of Solubility in Drug Development

An In-depth Technical Guide to the Solubility of 5-Methoxy-2-phenylbenzoic Acid in Organic Solvents

In the landscape of pharmaceutical sciences, the journey of a potential drug candidate from a laboratory curiosity to a clinical reality is fraught with challenges. Among the most fundamental of these is the molecule's solubility. For active pharmaceutical ingredients (APIs), solubility is a critical determinant of bioavailability, influencing the rate and extent of drug absorption. This compound, a molecule of interest in medicinal chemistry, presents a unique solubility profile governed by its distinct structural features: a carboxylic acid group, a methoxy substituent, and a biphenyl backbone. This guide provides a comprehensive exploration of the theoretical and practical aspects of the solubility of this compound in common organic solvents, offering a foundational resource for researchers in drug discovery, formulation, and process chemistry. While specific experimental data for this compound is not extensively available in public literature, this guide will leverage data from structurally related compounds, such as benzoic acid and its derivatives, to provide reasoned predictions and detailed methodologies for empirical determination.

Physicochemical Properties Governing Solubility

The solubility of a compound is intrinsically linked to its molecular structure. The principle of "like dissolves like" serves as a useful heuristic, suggesting that substances with similar polarities are more likely to be soluble in one another.[1][2] For this compound, the key functional groups influencing its solubility are:

-

Carboxylic Acid Group (-COOH): This polar group is capable of acting as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents like alcohols.[3] Its acidic nature also means that solubility in aqueous solutions will be highly pH-dependent; in alkaline conditions, it will deprotonate to form a more soluble carboxylate salt.[4]

-

Methoxy Group (-OCH₃): The ether linkage introduces some polarity and the capacity for hydrogen bond acceptance, which can enhance solubility in polar solvents.

-

Biphenyl Core: The two phenyl rings constitute a large, nonpolar hydrocarbon backbone. This feature promotes solubility in nonpolar or moderately polar aprotic solvents through van der Waals interactions.

The interplay of these features results in a molecule with moderate overall polarity.

| Property | Predicted Value/Characteristic | Influence on Solubility |

| Molecular Formula | C₁₄H₁₂O₃ | - |

| Molecular Weight | 228.24 g/mol | Higher molecular weight can sometimes correlate with lower solubility. |

| pKa | ~4-5 (Estimated) | The acidic nature dictates pH-dependent aqueous solubility.[4] |

| Polarity | Moderately Polar | Suggests solubility in a range of polar and some nonpolar organic solvents. |

| Hydrogen Bonding | Donor (1), Acceptor (3) | Enhances solubility in protic and polar aprotic solvents.[3] |

Predicted Solubility Profile in Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The carboxylic acid group can form strong hydrogen bonds with the hydroxyl group of alcohols.[3] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Moderate to High | These solvents can accept hydrogen bonds and have high dielectric constants, effectively solvating the polar functional groups.[7] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | Ethers can act as hydrogen bond acceptors, interacting with the carboxylic acid proton. |

| Esters | Ethyl Acetate | Moderate | Similar to ethers, the carbonyl oxygen can accept hydrogen bonds. |

| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | The biphenyl core will have favorable interactions with aromatic solvents, but the polar groups will limit overall solubility. |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Low to Moderate | These solvents are weakly polar and can interact with the less polar parts of the molecule. |

| Nonpolar | Hexane, Cyclohexane | Very Low | The significant polarity of the carboxylic acid and methoxy groups will lead to poor solvation in nonpolar, aliphatic solvents.[7] |

Experimental Determination of Solubility: Protocols and Methodologies

Accurate determination of solubility requires robust experimental methods. The equilibrium solubility method, often referred to as the shake-flask method, is a gold standard technique.[2]

Equilibrium Solubility Determination (Shake-Flask Method)